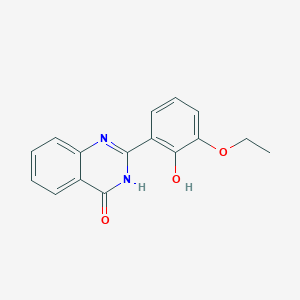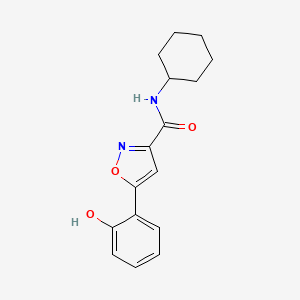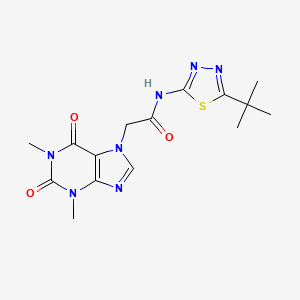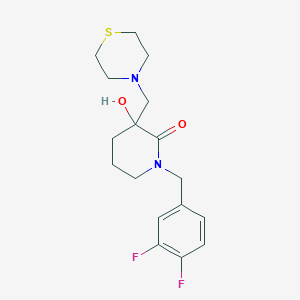
2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone, also known as EHQ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. EHQ is a quinazolinone derivative that exhibits a range of biological and physical properties, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has also been shown to induce the expression of various tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. Additionally, 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has been shown to possess antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone exhibits low toxicity, making it a safer alternative to other chemical compounds. However, one limitation of using 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone. One potential area of investigation is the development of 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone-based drug delivery systems for the targeted treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone and its potential applications in the field of material science. Finally, the development of more efficient synthesis methods for 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone could lead to its wider use in scientific research.
合成方法
2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone can be synthesized through various methods, including the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate, followed by a reaction with hydroxylamine hydrochloride. Another method involves the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by a reaction with hydroxylamine hydrochloride and 2-hydroxy-3-methoxybenzaldehyde.
科学研究应用
2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has been extensively studied for its potential applications in various scientific fields. In medicine, 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has shown promising results as an anticancer agent by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, 2-(3-ethoxy-2-hydroxyphenyl)-4(3H)-quinazolinone has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-(3-ethoxy-2-hydroxyphenyl)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-21-13-9-5-7-11(14(13)19)15-17-12-8-4-3-6-10(12)16(20)18-15/h3-9,19H,2H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYCKJCRVNXHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-methyl-2-[(2-methyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6006760.png)
![N-benzyl-6-[4-(2-pyridinylmethoxy)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6006775.png)
![{4-oxo-2-[(3-phenoxybenzylidene)hydrazono]-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6006783.png)


![2-(3-butenoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6006817.png)
![5-{[(acetyloxy)imino]methyl}-4-anilino-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B6006832.png)
![N-(4-fluorophenyl)-4-[2-({[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B6006846.png)
![2-[(2,4-difluorophenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6006854.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6006858.png)
![3-{[(4-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6006873.png)

![3-(5-bromo-2-furyl)-5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6006880.png)